![molecular formula C13H12F3N3O3S B1396511 N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide CAS No. 1227954-78-0](/img/structure/B1396511.png)
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
Overview
Description
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (DMTPMB) is a synthetic compound that has been studied in recent years for its potential applications in various scientific fields. It has been used in a variety of research experiments, including those related to drug development, drug delivery, and biochemistry. DMTPMB is a novel compound that has shown promise in a variety of applications due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Heteroaromatization : This compound was used in the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, showing potential in heteroaromatization processes. Some derivatives exhibited promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
- Structural Studies : Extensive structural studies have been conducted on related sulfamethazine Schiff-base compounds, including spectroscopic and molecular structure investigations, contributing to a deeper understanding of their properties (Mansour & Ghani, 2013).
Applications in Drug Discovery and Biology
- Antimicrobial Activity : Various derivatives of this compound have shown antimicrobial properties. For example, synthesis of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives exhibited high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
- Cancer Research : Certain derivatives, like the 1,4-disubstituted-1,2,3-triazolethymine derivatives, have demonstrated significant cytotoxic activities against human cancer cell lines, suggesting their potential in cancer research (Almashal et al., 2020).
Photodynamic Therapy
- Zinc Phthalocyanine Derivatives : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized, showing potential for use in photodynamic therapy, especially in cancer treatment due to their photophysical properties (Pişkin et al., 2020).
Molecular Docking and SAR Studies
- SAR Analysis : Synthesis and docking studies of thiourea derivatives bearing benzenesulfonamide moiety have been conducted, highlighting their potential as antimycobacterial agents and providing insights into the structure-activity relationship (SAR) (Ghorab et al., 2017).
properties
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-19(2)23(20,21)10-5-3-9(4-6-10)22-12-17-8-7-11(18-12)13(14,15)16/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEODSOJPNTADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148296 | |
Record name | N,N-Dimethyl-4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide | |
CAS RN |
1227954-78-0 | |
Record name | N,N-Dimethyl-4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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